molecular formula C18H11FN2O2S2 B15098633 (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15098633
M. Wt: 370.4 g/mol
InChI Key: VABRIJCMKWMHPP-DHDCSXOGSA-N
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Description

(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a benzoxazole and a fluorobenzylidene moiety, contributes to its potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Benzoxazole Moiety: This can be achieved by the condensation of o-aminophenol with a suitable carboxylic acid or its derivative.

    Synthesis of the Thiazolidinone Core: The thiazolidinone ring can be synthesized by the reaction of a thiourea derivative with a haloketone.

    Introduction of the Fluorobenzylidene Group: This step involves the condensation of the thiazolidinone intermediate with a fluorobenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the benzylidene double bond, converting it to a single bond and potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction might produce a saturated thiazolidinone derivative.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities. Studies on similar thiazolidinone derivatives have shown promising results in inhibiting the growth of bacteria, reducing inflammation, and inducing apoptosis in cancer cells.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one would likely involve interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiazolidinone moieties may bind to active sites, inhibiting enzyme activity or modulating receptor function. The fluorobenzylidene group could enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores, such as 2-thioxo-4-thiazolidinone, exhibit comparable biological activities.

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole share the benzoxazole moiety and have been studied for their antimicrobial and anticancer properties.

    Fluorobenzylidene Compounds: Fluorobenzylidene derivatives, such as 2-fluorobenzylidene malononitrile, are known for their potential in medicinal chemistry.

Uniqueness

The uniqueness of (5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-(2-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of these three functional groups, which may confer enhanced biological activity and specificity compared to other similar compounds.

Properties

Molecular Formula

C18H11FN2O2S2

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-3-(1,3-benzoxazol-2-ylmethyl)-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H11FN2O2S2/c19-12-6-2-1-5-11(12)9-15-17(22)21(18(24)25-15)10-16-20-13-7-3-4-8-14(13)23-16/h1-9H,10H2/b15-9-

InChI Key

VABRIJCMKWMHPP-DHDCSXOGSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC3=NC4=CC=CC=C4O3)F

Origin of Product

United States

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